

# Navigating Unexpected Findings in Nesvategrast Clinical Trials: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025



Boston, MA – The recent topline results from the Phase 2 DR:EAM (Diabetic Retinopathy: Early Active Management) clinical trial of **nesvategrast** (OTT166) have generated significant discussion within the research community. While the study demonstrated a strong safety and tolerability profile, it did not meet its primary and key secondary efficacy endpoints related to the Diabetic Retinopathy Severity Scale (DRSS). However, an unexpected and statistically significant reduction in vision-threatening events (VTEs) was observed in a specific patient subgroup, prompting a deeper dive into the interpretation of these results.[1][2][3][4][5]

This technical support center provides a resource for researchers, scientists, and drug development professionals to understand the nuances of the **Nesvategrast** studies, troubleshoot potential experimental hurdles, and navigate the interpretation of similar unexpected clinical trial outcomes.

#### **Frequently Asked Questions (FAQs)**

Q1: What were the primary and key secondary endpoints of the DR:EAM trial, and what were the main outcomes?

A1: The primary efficacy endpoint of the DR:EAM trial was the percentage of patients achieving a  $\geq$ 2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS). The key secondary endpoint was the prevention of disease progression as measured by the DRSS. The trial failed to demonstrate a statistically significant improvement in either of these endpoints for patients treated with **nesvategrast** compared to the placebo group.



Q2: What was the unexpected positive finding in the DR:EAM trial?

A2: A key unexpected finding was a statistically significant reduction in the development of vision-threatening events (VTEs) by week 24 in patients with moderately severe to severe non-proliferative diabetic retinopathy (DRSS levels 47 and 53) at baseline (p=0.045). This suggests a potential protective effect of **nesvategrast** in a specific subset of patients at higher risk for severe complications.

Q3: How can a drug fail its primary endpoint but show a positive result in a secondary endpoint?

A3: This scenario is not uncommon in clinical trials and can arise from several factors. The primary endpoint is the main focus of the study and is used to determine the overall success of the treatment. Secondary endpoints measure other effects of the treatment that are also of interest. A statistically significant result in a secondary endpoint, particularly in a subgroup analysis, may suggest that the drug has a real effect, but this effect might be more specific or nuanced than what the primary endpoint was designed to capture. Such findings are often considered hypothesis-generating and typically require further investigation in subsequent trials specifically designed to confirm the observed effect in the identified subgroup.

Q4: What is the mechanism of action for **Nesvategrast**?

A4: **Nesvategrast** is a novel, selective small molecule RGD integrin inhibitor. It is designed to be administered as an eye drop and has a high concentration in the retina. Preclinical studies have shown that **nesvategrast** selectively inhibits key RGD integrin subtypes, including  $\alpha\nu\beta3$ , to regulate cellular responses to VEGF and other growth factors that contribute to the development and progression of diabetic retinopathy and other eye diseases.

Q5: What are the next steps for the **Nesvategrast** program?

A5: OcuTerra Therapeutics has stated that they plan to review the full dataset from the DR:EAM study to evaluate the future of the **nesvategrast** program. This will likely involve a thorough analysis of the secondary endpoints and other measures to inform potential future clinical trials or strategic alternatives.

#### **Troubleshooting Guide**



This guide addresses potential issues researchers might encounter when working with integrin inhibitors like **Nesvategrast**.

| Issue                                                              | Potential Cause                                                                                                                                                                       | Recommended Action                                                                                                                                                                                                                                                                                       |
|--------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inconsistent in vitro results in cell adhesion or migration assays | Cell passage number and confluency can affect integrin expression. Variability in coating plates with extracellular matrix (ECM) proteins.                                            | Use cells within a consistent and low passage number range. Ensure a uniform and saturating concentration of ECM proteins for coating.  Perform quality control checks on coated plates.                                                                                                                 |
| Lack of efficacy in animal models of retinal neovascularization    | Suboptimal drug delivery or concentration at the target site. The chosen animal model may not fully recapitulate the complexities of human diabetic retinopathy.                      | Optimize the route and frequency of administration to ensure adequate retinal exposure. Consider using multiple, complementary animal models to assess efficacy.                                                                                                                                         |
| Discrepancy between preclinical and clinical results               | The pathophysiology of diabetic retinopathy is complex and multifactorial. The patient population in the clinical trial may have been more heterogeneous than the preclinical models. | Conduct further preclinical studies to explore the drug's effect on different aspects of the disease (e.g., inflammation, vascular leakage). In future trials, consider enrichment strategies to enroll patients more likely to respond to the treatment based on biomarkers or disease characteristics. |

## Data Presentation Summary of DR:EAM Phase 2 Trial Results



| Endpoint                                                                           | Nesvategrast<br>Group          | Placebo Group                  | Outcome                                       |
|------------------------------------------------------------------------------------|--------------------------------|--------------------------------|-----------------------------------------------|
| Primary Endpoint: ≥2-<br>Step DRSS<br>Improvement                                  | Data not publicly available    | Data not publicly available    | Not statistically significant                 |
| Key Secondary Endpoint: Disease Progression (DRSS)                                 | Data not publicly available    | Data not publicly available    | Not statistically significant                 |
| Secondary Endpoint: Vision-Threatening Events (VTEs) in patients with DRSS 47 & 53 | Data not publicly<br>available | Data not publicly<br>available | Statistically significant reduction (p=0.045) |

Note: Specific quantitative data for the primary and key secondary endpoints have not been publicly released by OcuTerra Therapeutics.

# Experimental Protocols Key Preclinical Experiment: Oxygen-Induced Retinopathy (OIR) Mouse Model

This model is a standard method for studying retinal neovascularization.

- Induction of Vaso-obliteration: On postnatal day 7 (P7), C57BL/6J mouse pups and their nursing dam are placed in a hyperoxic chamber with 75% oxygen.
- Hyperoxia Exposure: The animals are maintained in the hyperoxic environment for 5 days (until P12). This leads to the cessation of normal retinal vessel development and obliteration of the central retinal capillaries.
- Induction of Neovascularization: On P12, the mice are returned to a normal room air environment (normoxia). The resulting relative hypoxia in the avascular retina stimulates the production of angiogenic factors, leading to the growth of new, abnormal blood vessels (neovascularization) that peak around P17.



- Treatment Administration: Nesvategrast or a vehicle control can be administered (e.g., via topical eye drops or intravitreal injection) at various time points during the experiment to assess its effect on neovascularization.
- Assessment: At P17, the mice are euthanized, and their eyes are enucleated. The retinas
  are dissected, flat-mounted, and stained with fluorescently labeled isolectin B4 to visualize
  the vasculature. The extent of neovascularization and the area of vaso-obliteration are then
  quantified using microscopy and image analysis software.

#### **Visualizations**

## Proposed Signaling Pathway of Nesvategrast in Retinal Endothelial Cells



Click to download full resolution via product page

Caption: **Nesvategrast** inhibits  $\alpha \nu \beta 3$  integrin, potentially disrupting downstream signaling pathways involved in angiogenesis.

#### **DR:EAM Phase 2 Clinical Trial Workflow**





Click to download full resolution via product page

Caption: Overview of the DR:EAM Phase 2 clinical trial design from patient screening to endpoint analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Nesvategrast Fails to Meet Primary Efficacy Endpoint in DR:EAM Trial | Retinal Physician [retinalphysician.com]
- 2. OcuTerra Announces Topline Data from Phase 2 DR:EAM Trial Evaluating Nesvategrast (OTT166 5%) for Patients with Diabetic Retinopathy BioSpace [biospace.com]
- 3. modernretina.com [modernretina.com]
- 4. hcplive.com [hcplive.com]
- 5. OcuTerra's Nesvategrast Misses Mark in Diabetic Retinopathy Trial [ophthalmologybreakingnews.com]
- To cite this document: BenchChem. [Navigating Unexpected Findings in Nesvategrast Clinical Trials: A Technical Support Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610802#interpreting-unexpected-results-innesvategrast-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com